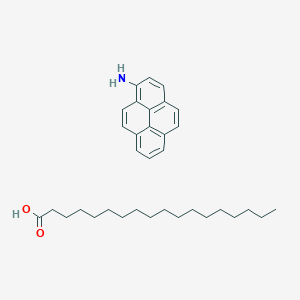
Octadecanoic acid;pyren-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid;pyren-1-amine typically involves the reaction of octadecanoic acid with pyren-1-amine. This can be achieved through a condensation reaction where the carboxyl group of octadecanoic acid reacts with the amine group of pyren-1-amine, forming an amide bond. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Octadecanoic acid;pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring of pyren-1-amine can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octadecanoic acid;pyren-1-amine is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand, facilitating the formation of complex structures with unique properties .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety, allowing for the visualization of biological processes .
Industry: Used in the production of advanced materials with applications in catalysis, sensing, and environmental remediation .
Mecanismo De Acción
The mechanism of action of octadecanoic acid;pyren-1-amine involves its interaction with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function, while the octadecanoic acid component can interact with lipid membranes, altering their properties . These interactions can influence cellular processes and pathways, making this compound useful in various research applications .
Comparación Con Compuestos Similares
Octadecanoic acid;phenylamine: Similar structure but with a phenyl group instead of pyrene.
Octadecanoic acid;aniline: Another similar compound with aniline as the amine component.
Uniqueness: Octadecanoic acid;pyren-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or electronic interactions .
Propiedades
Número CAS |
646060-81-3 |
|---|---|
Fórmula molecular |
C34H47NO2 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
octadecanoic acid;pyren-1-amine |
InChI |
InChI=1S/C18H36O2.C16H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h2-17H2,1H3,(H,19,20);1-9H,17H2 |
Clave InChI |
HXRYQENXTJACRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


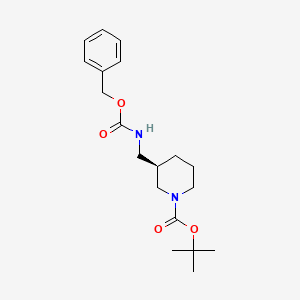

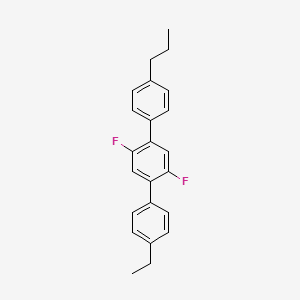
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
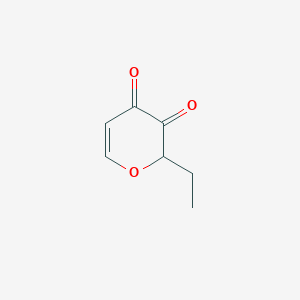
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
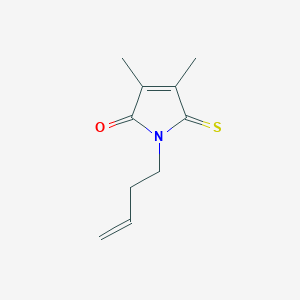
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
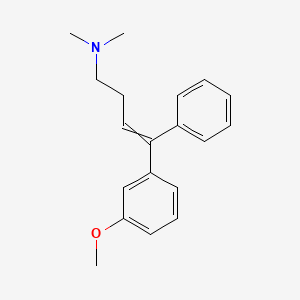
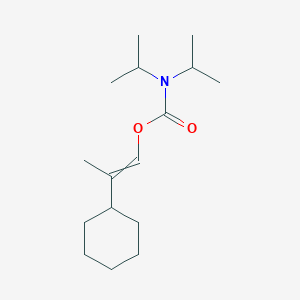
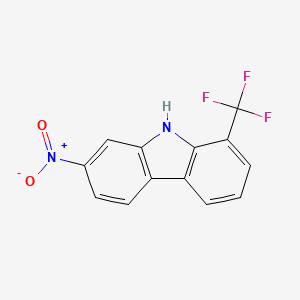
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
